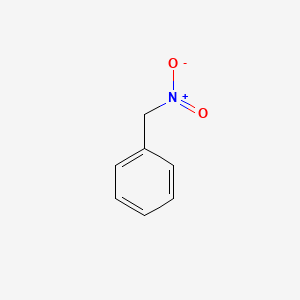










|
REACTION_CXSMILES
|
[CH:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=[O:12])C.C(OO)(=O)C.O.O.O.C([O-])(=O)C.[Na+]>O>[N+:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O-:12])=[O:9] |f:3.4.5.6.7|
|


|
Name
|
|
|
Quantity
|
1.51 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
3
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
peracetic acid
|
|
Quantity
|
1.65 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
|
Name
|
oxime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is maintained between about 80° and about 90° C
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
CUSTOM
|
|
Details
|
is continued at about 85° C. for about 3 1/2 hours until there
|
|
Duration
|
0.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is chilled to 25° C.
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred well
|
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted twice with 200 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous extract
|
|
Type
|
WASH
|
|
Details
|
washed twice with 600 ml
|
|
Type
|
WASH
|
|
Details
|
of 5% sodium bicarbonate solution, washed again with 400 ml
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of water, and dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a light orange oil
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])CC1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |